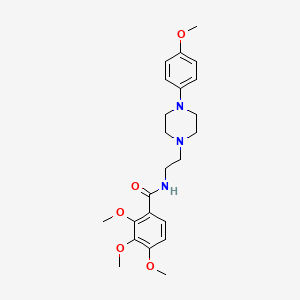

![molecular formula C10H6Cl2N2OS B2896148 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 460730-09-0](/img/structure/B2896148.png)

4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

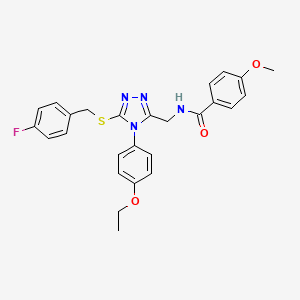

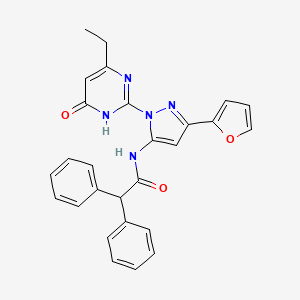

The compound “4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde” is an organic compound . It is a potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .

Chemical Reactions Analysis

This compound, being an aromatic amine, exhibits electrophilic properties. It can participate in amino substitution reactions and aromatic electrophilic substitution reactions .Physical And Chemical Properties Analysis

This compound is a solid with an off-white to pale beige color . It has a predicted density of 1.205±0.06 g/cm3, a melting point of 45.0 to 49.0 °C, and a boiling point of 334.6±17.0 °C . It is slightly soluble in chloroform and methanol, but almost insoluble in water .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been evaluated for its potential as an anticancer agent. The synthesis of analogues based on the pharmacophoric features of tubulin inhibitors has shown significant activity against various cancer cell lines . For instance, one analogue demonstrated notable anticancer activity against SNB-19, NCI-H460, and SNB-75 cell lines at a concentration of 10 µM .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their target sites. The analogues of this compound have been subjected to molecular docking against the active site of the tubulin–combretastatin A4 complex, showing efficient binding . This suggests a potential pathway for the development of new anticancer drugs.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. They have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species . This highlights the compound’s potential in developing new antimicrobial agents to combat drug resistance.

Antiproliferative Agents

The compound’s derivatives have also been studied for their antiproliferative effects, particularly against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This application is significant in the search for new treatments for breast cancer.

Drug Resistance Combat

The thiazole nucleus, a part of this compound’s structure, has been reported to block the biosynthesis of certain bacterial lipids, which could be a novel mechanism to fight against microbial resistance . This is particularly important in the era of rising antimicrobial resistance.

Cytotoxicity Activity

Research has indicated that certain derivatives of this compound exhibit cytotoxicity activity on human tumor cell lines . This application is crucial for the development of new therapies that can selectively target and kill cancer cells.

Safety And Hazards

Zukünftige Richtungen

The future directions for this compound could involve its use in the synthesis of fluorescent dyes, where it could be used as a raw material for marking biomolecules or in the preparation of luminescent materials in materials science . It could also be used in the synthesis of polymers and high molecular weight materials to improve material properties .

Eigenschaften

IUPAC Name |

4-chloro-2-(2-chloroanilino)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2OS/c11-6-3-1-2-4-7(6)13-10-14-9(12)8(5-15)16-10/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAOLLXMKLFPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=C(S2)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2896067.png)

![Ethyl 1-[(4-propoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2896069.png)

![N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2896070.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2896074.png)

![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896078.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2896080.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2896084.png)